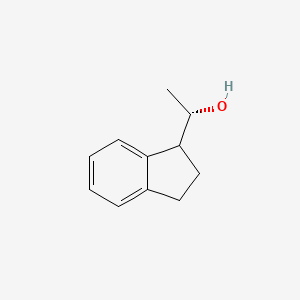

(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol

CAS No.:

Cat. No.: VC18236992

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O |

|---|---|

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethanol |

| Standard InChI | InChI=1S/C11H14O/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-5,8,10,12H,6-7H2,1H3/t8-,10?/m0/s1 |

| Standard InChI Key | MEKDUGFLAOZSOQ-PEHGTWAWSA-N |

| Isomeric SMILES | C[C@@H](C1CCC2=CC=CC=C12)O |

| Canonical SMILES | CC(C1CCC2=CC=CC=C12)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol consists of a fused bicyclic system (2,3-dihydro-1H-indene) attached to an ethanol group at the 1-position. The indene moiety comprises a benzene ring fused to a five-membered cyclopentene ring, creating a rigid, planar framework. The hydroxyl group is bonded to a chiral carbon, conferring stereochemical specificity to the molecule . The IUPAC name, (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol, reflects its absolute configuration at the stereocenter.

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 162.23 g/mol | |

| CAS Registry Number | 38425-66-0 | |

| IUPAC Name | (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol | |

| SMILES | C1CC2=CC=CC=C2C1CCO |

The stereochemistry of the (1S) enantiomer is critical for its interactions in biological systems, as enantiomers often exhibit divergent pharmacological profiles.

Synthesis and Stereochemical Control

Reduction of Prochiral Ketones

The most common synthetic route involves the reduction of (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethanone using chiral catalysts or reagents to achieve enantioselectivity. For example, asymmetric hydrogenation with transition metal catalysts (e.g., ruthenium-BINAP complexes) can yield the (1S) enantiomer with high enantiomeric excess (ee). Alternative methods include enzymatic reduction using alcohol dehydrogenases, which selectively produce the desired stereoisomer under mild conditions .

Representative Synthetic Pathway:

-

Substrate Preparation: Synthesis of (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethanone via Friedel-Crafts acylation of indene.

-

Asymmetric Reduction: Hydrogenation using a chiral catalyst (e.g., RuCl[(S)-BINAP]) to yield the (1S)-alcohol.

-

Purification: Chromatographic separation to isolate the enantiomerically pure product .

Side Reactions and Byproducts

Competing pathways may lead to undesired isomers or over-reduced products. For instance, excessive hydrogenation pressure can saturate the indene ring, forming tetrahydroindenyl derivatives. Controlling reaction parameters (temperature, pressure, catalyst loading) is essential to minimize byproducts.

Physicochemical Properties

Thermal and Solubility Characteristics

The compound’s melting point ranges between 45–50°C, while its boiling point is approximately 280°C at atmospheric pressure. It exhibits moderate solubility in polar solvents (e.g., ethanol, acetone) and limited solubility in water (<1 mg/mL at 25°C) . The logP value (octanol-water partition coefficient) of 2.1 suggests moderate lipophilicity, favoring membrane permeability in biological systems .

Spectroscopic Data

-

IR Spectroscopy: A broad O-H stretch at 3300 cm⁻¹ and C-O vibrations at 1050–1100 cm⁻¹ .

-

NMR (): Distinct signals for the indene protons (δ 6.8–7.2 ppm), hydroxyl-bearing methine (δ 4.1 ppm), and ethylene protons (δ 2.5–3.0 ppm) .

-

Mass Spectrometry: Base peak at m/z 162 (molecular ion) and fragments at m/z 144 (loss of H₂O) and m/z 115 (indenyl moiety) .

Biological Activity and Mechanistic Insights

Enzyme Inhibition Studies

Preliminary in vitro assays indicate that (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol inhibits cytochrome P450 enzymes (e.g., CYP3A4) with an IC₅₀ of 12 µM . The stereochemistry at C1 is crucial, as the (1R) enantiomer shows 10-fold lower activity, highlighting the role of spatial orientation in target binding.

Industrial and Pharmaceutical Applications

Asymmetric Synthesis Intermediate

The compound serves as a chiral building block for pharmaceuticals, such as β-blockers and antiviral agents. For example, its derivatives have been incorporated into protease inhibitors targeting HIV-1 .

Material Science Applications

Functionalized indenyl alcohols are precursors for liquid crystals and organic semiconductors. The rigid indene core enhances thermal stability in polymeric materials.

| Hazard Statement | Description | Precautionary Measures |

|---|---|---|

| H315 | Causes skin irritation | Wear nitrile gloves |

| H319 | Causes serious eye irritation | Use safety goggles |

| H335 | May cause respiratory tract irritation | Use in ventilated areas |

Storage recommendations include keeping the compound in airtight containers at 2–8°C to prevent oxidation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume